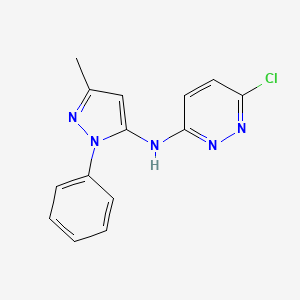

6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

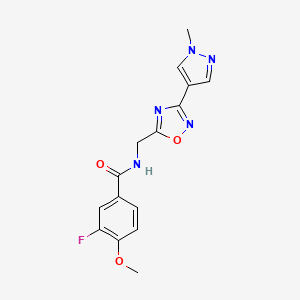

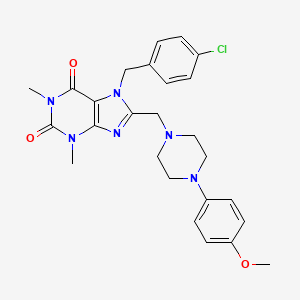

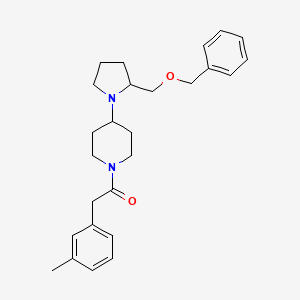

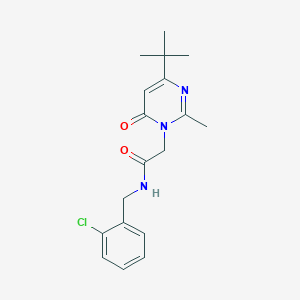

“6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C14H12ClN5 and a molecular weight of 285.73 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H12ClN5 . Detailed structural analysis would require more specific information such as X-ray diffraction data .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 285.73 and a molecular formula of C14H12ClN5 . Additional properties such as melting point, solubility, and stability would require more specific information.Wissenschaftliche Forschungsanwendungen

Analgesic Applications

- A study demonstrated the synthesis and biological evaluation of derivatives of 6-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyridazin-3-amine as analgesic agents. These compounds were synthesized through an environmentally benign process and showed promising analgesic activity in vivo using a Swiss albino mice model. This highlights the potential of these compounds in pain management therapies (Aggarwal et al., 2020).

Herbicidal Activity

- Research on substituted pyridazinone compounds, including derivatives of the mentioned compound, indicated their effectiveness as herbicides. These compounds inhibited photosynthesis in barley, contributing to their phytotoxicity. This suggests their potential use in agricultural applications for weed control (Hilton et al., 1969).

Antimicrobial Properties

- Several studies have focused on the synthesis of derivatives with antimicrobial properties. For example, one study synthesized a series of 3-substituted pyridazino compounds starting from a 3-carboxylic acid derivative of the chemical, showing significant antimicrobial activity against various microorganisms (El-Mariah et al., 2006).

Chemical Synthesis and Molecular Docking

- Research has also been conducted on the synthesis of novel pyridine and fused pyridine derivatives, including this compound, and their molecular docking screenings towards specific proteins. This work is crucial for the development of new pharmaceutical compounds (Flefel et al., 2018).

DNA Binding Applications

- A novel one-pot synthesis method for new fused uracil derivatives, including derivatives of this compound, was developed for DNA binding applications. This indicates the potential use of these compounds in genetic research and therapy (Mousa et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been known to target various enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its target in a similar manner.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

6-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5/c1-10-9-14(16-13-8-7-12(15)17-18-13)20(19-10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGJAMPEUMEJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC2=NN=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2760559.png)

![1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2760560.png)

![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)